Pyrido[2,3-d]pyridazine-5(6H)-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15370-85-1 |
|---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.2 g/mol |
IUPAC Name |
6H-pyrido[2,3-d]pyridazine-5-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
InChI Key |
JCVHMHTULFSRSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NNC2=S)N=C1 |
Isomeric SMILES |
C1=CC2=C(N=NC=C2N=C1)S |
Canonical SMILES |
C1=CC2=C(N=NC=C2N=C1)S |
Synonyms |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyridazine 5 6h Thione and Analogous Structures
Strategies for Constructing the Pyrido[2,3-d]pyridazine (B3350097) Ring System
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency and atom economy. orgchemres.org In the context of analogous structures, the synthesis of pyrido[2,3-d]pyrimidine-2-thione derivatives has been successfully achieved through such strategies. researchgate.net A notable example involves the one-pot reaction of an appropriate aldehyde, malononitrile (B47326), and 6-aminothiouracil in dimethylformamide. researchgate.net This approach can also be realized by reacting arylidenemalononitrile with 6-aminothiouracil. researchgate.net
These reactions typically proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclocondensation. researchgate.net The versatility of this method allows for the synthesis of a variety of derivatives with good to excellent yields. researchgate.net The use of catalysts, such as Brønsted-acidic ionic liquids, can further enhance the efficiency and regioselectivity of these reactions, often under solvent-free conditions. nih.gov The advantages of these one-pot procedures include shorter reaction times, milder conditions, and often simpler work-up procedures compared to traditional multi-step syntheses. nih.govscirp.org
Table 1: Examples of One-Pot Syntheses of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, Malononitrile, 6-Aminothiouracil | Dimethylformamide | Pyrido[2,3-d]pyrimidine-2-thione derivatives | Not specified | researchgate.net |
| 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethylcyanoacetate | [DMBSI]HSO4, Solvent-free | Pyrido[2,3-d]pyrimidine derivatives | Good to high | nih.gov |
| Aldehydes, Alkyl nitriles, Aminopyrimidines | Triethylbenzylammonium chloride (TEBAC), Water | Pyrido[2,3-d]pyrimidine derivatives | Good | researchgate.net |
| Aromatic aldehydes, Malononitrile, 4(6)-Aminouracil | Microwave irradiation or (NH4)2HPO4, Aqueous media | Pyrido[2,3-d]pyrimidine derivatives | 82-95 | scirp.org |
Annulation, the formation of a new ring onto a pre-existing one, is another key strategy for constructing the pyrido[2,3-d]pyridazine framework. The synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been accomplished via the annulation of a 2-pyridone pattern. rsc.orgnih.gov This approach involves the reaction of 3,5-disubstituted 2-pyridone precursors with active methylene (B1212753) reagents like malononitrile or ethyl cyanoacetate, followed by treatment with hydrazine (B178648) monohydrate. nih.gov This sequence is often performed as a one-pot procedure, leading to the desired products in good yields. nih.gov
This methodology allows for the generation of a library of compounds with diverse substituents, which is particularly useful for structure-activity relationship studies in medicinal chemistry. rsc.org The regioselectivity of the cyclization is a crucial aspect of this strategy.
Specific Approaches to Pyrido[2,3-d]pyridazine-5(6H)-thione and Pyridazine (B1198779) Thiones
The introduction of a thione functional group, particularly at the 5-position of the pyrido[2,3-d]pyridazine ring, requires specific synthetic methods. These often involve the conversion of an existing carbonyl group (an oxo-analog) into a thiocarbonyl group.
A classic and widely used method for the synthesis of thiones is the reaction of the corresponding oxo-analog with a thionating agent. Phosphorus pentasulfide (P₂S₅) is a common reagent for this transformation. nih.govdntb.gov.uaacs.org For instance, pyridazinone derivatives can be converted to the corresponding pyridazinethiones by refluxing with P₂S₅ in a suitable solvent like dry pyridine (B92270). nih.gov This method is effective for a range of substrates, though it can sometimes require harsh reaction conditions.
An alternative and often milder approach involves the use of thiourea. nih.govresearchgate.net In this method, a chloro-substituted pyridazine, which can be prepared from the pyridazinone by reaction with phosphorus oxychloride, is treated with thiourea. nih.govresearchgate.net This reaction proceeds through an unisolated thiouronium salt intermediate to yield the desired pyridazinethione. nih.gov
Table 2: Thionation of Pyridazine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulfide | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | 50 | nih.gov |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Thiourea | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Not specified | nih.gov |
| 4-cyano-5,6-dimethyl-3-chloropyridazine derivative | Thiourea | Pyridazine-3(2H)thione derivative | Not specified | researchgate.net |
Electrocyclization reactions provide a powerful method for the construction of six-membered rings, including the pyridazine nucleus. acs.org A facile synthesis of functionalized pyridazines can be achieved through a cascade reaction involving imination followed by electrocyclization. nih.govlookchem.com This approach starts from readily available chlorovinyl aldehydes and oxamic acid thiohydrazides. lookchem.com The reaction proceeds via the formation of a 2,3-azahexatriene intermediate, which then undergoes a 6π-electrocyclization to form a dihydropyridine (B1217469) intermediate. Subsequent elimination of hydrochloric acid and molecular sulfur leads to the final pyridazine product. lookchem.com
The relevance of this methodology to thione-containing precursors lies in the use of thiohydrazides, which introduce the sulfur atom early in the synthetic sequence. This strategy offers a pathway to pyridazines with functionalities that could be precursors to or directly incorporate a thione group.
Regioselective Synthesis Pathways for Pyrido[2,3-d]pyrimidine-diones (Analogous Relevance)
Regioselectivity, the control of the orientation of chemical bond formation, is a significant challenge in the synthesis of complex heterocyclic systems. In the context of analogous pyrido[2,3-d]pyrimidine-diones, regioselective synthesis has been achieved using specific catalysts. For example, a biopolymer-based heterogeneous catalyst, cellulose-supported acidic ionic liquid (Cell-IL), has been shown to be effective for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. researchgate.netrsc.org The regioselectivity of such reactions is typically confirmed by spectroscopic methods like ¹H NMR. rsc.org While this example pertains to the dione (B5365651) analogs, the principles of achieving regiocontrol through catalysis are highly relevant to the synthesis of specific isomers of thione-containing pyridopyridazines.
Chemical Reactivity and Derivatization Strategies of Pyrido 2,3 D Pyridazine 5 6h Thione
Nucleophilic Transformations Involving the Thione Group
The presence of the thione (C=S) group, existing in tautomeric equilibrium with its thiol form, confers a rich nucleophilic and electrophilic character to the molecule. The sulfur atom can be readily targeted by electrophiles, while the carbon atom of the thiocarbonyl group is susceptible to nucleophilic attack. This dual reactivity is exploited in several key derivatization strategies.
The sulfur atom of the thione group in Pyrido[2,3-d]pyridazine-5(6H)-thione is highly nucleophilic and can be easily alkylated, a reaction commonly referred to as S-alkylation. This transformation is typically achieved by treating the parent thione with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or ethyl chloroacetate, in the presence of a base. The base, which can range from sodium hydroxide and sodium acetate to potassium carbonate in a polar aprotic solvent like DMF, facilitates the deprotonation of the thiol tautomer, generating a highly reactive thiolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent to form a stable 5-(alkylthio)pyrido[2,3-d]pyridazine derivative.
This S-alkylation is a crucial first step in many synthetic pathways as it converts the thione into a thioether (or thioalkyl) group. This new group is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions.
Table 1: Examples of S-Alkylation Reactions on Analogous Thione-Containing Heterocycles
| Starting Material | Reagent | Base / Solvent | Product |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-2(1H)-thione | Alkyl halide | Ethanolic NaOH | 2-(Alkylthio)pyrido[2,3-d]pyrimidin-4-one |
| Pyridazin-3(2H)-thione derivative | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-((6-phenylpyridazin-3-yl)thio)acetate |
The thione moiety or its S-alkylated derivative can be readily displaced by strong nitrogen nucleophiles like hydrazine (B178648). The direct reaction of this compound with hydrazine hydrate, typically by heating in a suitable solvent such as pyridine (B92270) or n-butanol, results in the formation of 5-hydrazinylpyrido[2,3-d]pyridazine. In this reaction, hydrazine attacks the electrophilic carbon of the thiocarbonyl group, leading to the elimination of a hydrogen sulfide molecule and the formation of the corresponding hydrazinyl derivative.
Alternatively, the S-alkylated intermediate, 5-(alkylthio)pyrido[2,3-d]pyridazine, can also be treated with hydrazine. jocpr.com In this case, the thioalkyl group acts as a leaving group, which is displaced by the incoming hydrazine nucleophile. jocpr.com This two-step approach is often efficient and provides a versatile route to hydrazinyl derivatives, which are valuable precursors for the synthesis of triazoles, tetrazoles, and other nitrogen-rich heterocyclic systems. nih.gov
Table 2: Synthesis of Hydrazinyl Derivatives via Hydrazinolysis
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 3-Chloropyridazine derivative | Hydrazine hydrate | n-Butanol | 8-Hydrazinyl-5-phenylpyrido[2,3-d]pyridazine | |
| 3-Chloropyridazine derivative | Hydrazine hydrate | Dioxane | 4-(Hydrazinyl)-6-phenylpyridazine | nih.gov |
| Pyrido[2,3-d]pyrimidin-2-thione | Hydrazine hydrate (80%) | Pyridine | 2-Hydrazino-pyrido[2,3-d]pyrimidin-3-one | jocpr.com |
As mentioned previously, the conversion of the thione to a thioalkyl group via S-alkylation activates the C5 position for further nucleophilic substitutions. The S-alkyl group (e.g., -SCH₃) is a proficient leaving group, and its departure is driven by the attack of various nucleophiles. This strategy allows for the introduction of a wide range of functional groups at this position.
Besides hydrazine, other nucleophiles such as amines (primary and secondary), alkoxides, and thiolates can be used to displace the thioalkyl moiety. These reactions are typically conducted under thermal conditions in a suitable solvent, leading to the formation of 5-amino, 5-alkoxy, and 5-thioalkoxy derivatives of the pyrido[2,3-d]pyridazine (B3350097) core, respectively. This synthetic versatility makes the S-alkylated derivatives key intermediates in the generation of compound libraries for biological screening.
Annulation and Ring-Closure Reactions for Fused Heterocycle Formation
The strategic placement of reactive functional groups on the this compound scaffold enables intramolecular and intermolecular cyclization reactions, leading to the formation of novel, fused polycyclic heterocyclic systems.
While the direct conversion is not explicitly detailed in the provided sources, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) systems can be achieved from precursors bearing functionalities analogous to those derivable from this compound. For instance, 6-aminopyrimidine derivatives, particularly those with a thione group like 6-amino-2-thiouracil, are known to undergo cyclization with various reagents to form the pyridine ring of the pyrido[2,3-d]pyrimidine system. jocpr.com These reactions often involve condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. jocpr.com
By analogy, a synthetic sequence could be envisioned where the pyridazine (B1198779) ring of the target compound is opened and re-closed to form a pyrimidine ring, or where derivatives of the thione are used in annulation reactions. For example, a 5-amino derivative, formed via displacement of a thioalkyl group, could potentially react with a three-carbon synthon to construct the fused pyrimidine ring, yielding a pyrido[2,3-d]pyrimidine structure.
A significant application of the reactivity of the thione group is in the synthesis of fused thiazine rings. The reaction of a pyridazinethione derivative with α-halo carbonyl compounds, such as chloroacetic acid or ethyl bromoacetate, provides a direct route to pyridazino[3,4-b] jocpr.comthiazine systems. nih.gov
The reaction proceeds via initial S-alkylation of the thione with the halo-reagent. The resulting intermediate contains both a nucleophilic nitrogen atom within the pyridazine ring and an electrophilic carbonyl or ester group. Under appropriate conditions, typically involving heating in acetic acid and acetic anhydride with a base like sodium acetate, an intramolecular cyclization occurs. nih.gov The ring nitrogen attacks the carbonyl carbon, leading to dehydration and the formation of the six-membered thiazine ring, resulting in a tricyclic pyridazino[3,4-b] jocpr.comthiazinone derivative. nih.govresearchgate.net
Table 3: Synthesis of Fused Thiazine Systems
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|
Synthesis of Oxadiazole and Thiadiazole Derivatives via Cyclization
The core structure of this compound offers a versatile scaffold for the synthesis of various heterocyclic derivatives, including oxadiazoles and thiadiazoles. The general strategy for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings often involves the cyclization of an acid hydrazide intermediate.
In a typical synthetic pathway, a hydrazide derivative can be treated with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification to yield the corresponding 1,3,4-oxadiazole-2(3H)-thione. nih.gov Alternatively, refluxing an N-formyl acid hydrazide with phosphorus pentasulfide can lead to the formation of a 1,3,4-thiadiazole ring. nih.gov
While direct synthesis from this compound is not extensively detailed in the provided search results, the established methodologies for oxadiazole and thiadiazole synthesis from related heterocyclic hydrazides can be extrapolated. For instance, a hypothetical reaction could involve the conversion of the thione group to a hydrazino group, which would then undergo cyclization.
The following table outlines a general synthetic approach for 1,3,4-oxadiazole derivatives that could be adapted for the target compound.
Table 1: General Synthesis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1 | Hydrazine hydrate | Formation of the corresponding hydrazide |
| 2 | Carbon disulfide, potassium hydroxide, ethanol, reflux | Ring closure to form the 1,3,4-oxadiazole-2(3H)-thione ring |
This table illustrates a generalized synthetic pathway. nih.gov
Formation of Triazolopyrimidine Derivatives
The fusion of a triazole ring to a pyridopyrimidine core results in the formation of triazolopyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. The synthesis of such fused systems can be achieved through the heteroannulation of appropriately substituted pyrido[2,3-d]pyrimidine precursors.
One established method involves the hydrazinolysis of a pyrido[2,3-d]pyrimidine-2-thione. For example, the reaction of a 7-amino-5-aryl-4-oxo-2-thioxo-1H,3H-pyrido[2,3-d]pyrimidine-6-carbonitrile with hydrazine hydrate can yield a hydrazino derivative. sapub.org This intermediate can then be cyclized with various one-carbon donors to form the triazole ring. researchgate.net
For instance, reacting the hydrazino intermediate with nitrous acid (generated in situ from sodium nitrite and a mineral acid) can lead to the formation of a tetrazolopyrimidine. Alternatively, treatment with acetylacetone can yield a dimethyl-substituted triazolopyrimidine derivative. sapub.org
Table 2: Synthesis of Pyridotriazolopyrimidine Derivatives from a Hydrazino Precursor
| Reagent | Resulting Fused Ring System |
|---|---|
| Nitrous Acid | Tetrazolopyrimidine |
Data synthesized from the description of reactions of a hydrazino-pyridopyrimidine intermediate. sapub.org
Michael Addition Reactions for Functionalization
Michael addition is a valuable reaction for the functionalization of α,β-unsaturated carbonyl compounds and related systems. In the context of pyridopyrimidine derivatives, this reaction can be employed to introduce substituents at specific positions, thereby modifying the properties of the molecule.
The reaction typically involves the nucleophilic addition of a Michael donor to an α,β-unsaturated acceptor. For pyrido[2,3-d]pyrimidine systems, the reaction can proceed via a sequence of Michael addition followed by cyclization to afford dihydropyridine (B1217469) adducts, which can then be oxidized to the aromatic pyridine derivative. jocpr.com
While the direct Michael addition to this compound is not explicitly detailed, the reactivity of related olefinic N-heterocycles provides insights. For instance, trans-1,2-di-(2-pyridyl)ethylene has been shown to react effectively with organolithium nucleophiles in a conjugate addition manner. The resulting stabilized anionic intermediates can then be trapped by various electrophiles. nsf.gov This suggests that the pyridopyridazine (B8481360) core could potentially undergo similar functionalization reactions.
The success of such reactions often depends on the stabilization of the intermediate carbanion. nsf.gov The specific reaction conditions, including the choice of nucleophile, electrophile, and solvent, would be critical in determining the outcome of the functionalization.
Hydrolysis Reactions of Related Pyrido[2,3-d]pyridazine Derivatives
Hydrolysis reactions can be employed to modify the functional groups present on the pyrido[2,3-d]pyridazine ring system. For instance, alkaline hydrolysis of ester derivatives can be used to generate the corresponding carboxylic acids.
In one study, 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-diones were hydrolyzed by reaction with sodium hydroxide in methanol at room temperature to afford the corresponding carboxylic acid derivatives in good to excellent yields (78–90%). nih.gov This transformation is a key step in modifying the properties of the molecule and for further derivatization.
Similarly, alkaline hydrolysis of 7-phenyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylates has been reported to yield the phenylhydrazone of 3-formylpicolinic acid and 3-(2-carbamoyl)pyridylglyoxylates in good yields. semanticscholar.org These examples demonstrate the utility of hydrolysis in altering the substitution pattern and generating new functional groups on the pyrido[2,3-d]pyridazine scaffold.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 1,3,4-Thiadiazole |
| 1,3,4-Oxadiazole-2(3H)-thione |
| Triazolopyrimidine |
| 7-amino-5-aryl-4-oxo-2-thioxo-1H,3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
| Tetrazolopyrimidine |
| trans-1,2-di-(2-pyridyl)ethylene |
| 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-dione |
| 7-phenyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylate |
| 3-formylpicolinic acid |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Pyrido[2,3-d]pyridazine-5(6H)-thione, specific chemical shifts (δ) are expected for the protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as the N-H proton.
The aromatic region of the spectrum is anticipated to show complex multiplets corresponding to the three protons on the pyridine portion of the fused ring system. The N-H proton of the thione/thiol tautomer typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with deuterium (B1214612) oxide (D₂O). For instance, in related pyrido[2,3-d]pyrimidine (B1209978) structures, N-H protons are observed at δ 12.2-12.7 ppm. researchgate.net Aromatic protons in similar fused heterocyclic systems appear in the range of δ 6.8-8.5 ppm. nih.govsapub.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | ~ 7.0 - 8.5 | Multiplet (m) | Signals corresponding to the three protons on the pyridine ring. |
| N-H | ~ 12.0 - 13.0 | Broad Singlet (br s) | Signal is D₂O exchangeable. |
Note: Data is inferred from closely related pyrido[2,3-d]pyrimidine and pyridazine derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbon atom of the C=S (thione) group is particularly characteristic and is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The other sp²-hybridized carbons of the fused aromatic rings would appear in the approximate range of 110-150 ppm. For a related oxadiazolo-pyridazine derivative, the sp² carbons of the pyridazine ring were observed at δ 146.3 and 148.9 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S | ~ 160 - 180 |
| Aromatic C-H | ~ 115 - 140 |
| Aromatic Quaternary C | ~ 140 - 155 |
Note: Data is inferred from general values for thiones and related heterocyclic systems. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=S, C=O, N-H Vibrations)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=S groups, as well as vibrations from the fused aromatic rings.
Key expected absorptions include a medium-to-strong band for the N-H stretching vibration, typically appearing in the 3100-3400 cm⁻¹ region. sapub.org The C=S (thione) stretching vibration is a weaker absorption found in the 1170-1230 cm⁻¹ range. nih.gov Additionally, C=N and C=C stretching vibrations from the heterocyclic rings are expected between 1650 cm⁻¹ and 1500 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3400 | Medium - Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium - Weak |
| C=N / C=C | Stretch | 1500 - 1650 | Medium - Strong |
| C=S | Stretch | 1170 - 1230 | Weak - Medium |
Note: Frequency ranges are based on data from analogous thione-containing heterocyclic compounds. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₅N₃S), the exact molecular weight is 163.02 g/mol .
In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 163. Subsequent fragmentation could involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related nitrogen-sulfur heterocycles include the loss of a sulfur atom (S), hydrogen cyanide (HCN), or a thiocyanate (B1210189) radical (·SCN). researchgate.netgrowingscience.com
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z | Possible Identity |
| [M]⁺ | 163 | Molecular Ion |
| [M-S]⁺ | 131 | Loss of a sulfur atom |
| [M-HCN]⁺ | 136 | Loss of hydrogen cyanide |
| [M-N₂]⁺ | 135 | Loss of nitrogen molecule |
Note: Fragmentation patterns are predicted based on the compound's structure and data from similar heterocycles. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is crucial for validating the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₇H₅N₃S), the theoretical elemental composition can be calculated. Experimental values are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. sapub.orgmdpi.com
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 84.07 | 51.51% |
| Hydrogen | H | 1.01 | 5.05 | 3.09% |
| Nitrogen | N | 14.01 | 42.03 | 25.75% |
| Sulfur | S | 32.07 | 32.07 | 19.65% |
| Total | 163.22 | 100.00% |
Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Elucidation
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction provides unambiguous proof of a compound's constitution, configuration, and conformation in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a single crystal.
Although a specific crystal structure for this compound is not publicly available, analysis of related fused heterocyclic systems demonstrates the power of this method. mdpi.commdpi.com A successful X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the N-H group and the thione sulfur atom, as well as potential π–π stacking interactions between the aromatic rings. mdpi.com
Table 6: Information Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description | Significance |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | Fundamental crystallographic information. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit. | Provides the basic framework of the crystal structure. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the covalent structure and identifies any structural strain. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and π–π stacking. | Explains the solid-state packing and influences physical properties. |
Structure Activity Relationship Sar and Mechanistic Insights Non Clinical Focus
Influence of Substituents on Biological Activity Profiles
The addition of various functional groups to the core Pyrido[2,3-d]pyridazine (B3350097) structure can dramatically alter its interaction with biological targets. The electronic nature of these substituents is a key determinant of the resulting activity.
The electronic properties of substituents on the Pyrido[2,3-d]pyridazine scaffold play a crucial role in modulating biological activity, though the specific effect can be target-dependent. Studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that substitutions on a phenyl ring attached to the core can lead to varied outcomes in anticancer assays.
For instance, in one study of pyrido[2,3-d]pyrimidines as potential anticancer agents, derivatives with electron-withdrawing groups (EWGs) such as chloro (4-Cl) on a p-phenyl ring demonstrated greater cytotoxic activity against HepG2 and MCF-7 cancer cell lines compared to derivatives with electron-donating groups (EDGs) like hydroxyl (4-OH) or methoxy (B1213986) (4-OCH3). mdpi.com Conversely, other research on different pyrido[2,3-d]pyrimidine analogs found that the presence of electron-donating moieties was correlated with more potent cyclin-dependent kinase inhibitory activity. researchgate.net
In the context of anti-inflammatory pyrido[2,3-d]pyridazine-2,8-diones, N-phenyl substitution was found to be superior to unsubstituted analogs in activity. nih.gov This suggests that the nature of the substituent—whether it donates or withdraws electron density—can fine-tune the molecule's ability to bind to specific biological targets, thereby enhancing or diminishing its therapeutic potential. nih.govnih.gov The synthesis of pyrimidines activated by electron-donating substituents at the 2 and 4 positions facilitates cyclization into pyrido[2,3-d]pyrimidines, underscoring the influence of electronics in the chemistry of these scaffolds. jocpr.com
| Scaffold Studied | Substituent Type | Position of Substitution | Observed Effect on Activity | Biological Target/Assay |
| Pyrido[2,3-d]pyrimidine | Electron-Withdrawing (e.g., 4-Cl) | p-phenyl ring | Increased anticancer activity mdpi.com | Cytotoxicity (HepG2, MCF-7) |
| Pyrido[2,3-d]pyrimidine | Electron-Donating (e.g., 4-OH, 4-OCH3) | p-phenyl ring | Decreased anticancer activity mdpi.com | Cytotoxicity (HepG2, MCF-7) |
| Pyrido[2,3-d]pyrimidine | Electron-Donating | General | Increased kinase inhibitory potency researchgate.net | Cyclin-Dependent Kinases |
| Pyrido[2,3-d]pyridazine-dione | Phenyl group | N-position | Increased anti-inflammatory activity nih.gov | COX Inhibition / Ear Edema Model |
Ligand-Target Binding Interactions: Insights from in vitro Enzymatic and Receptor Assays
The Pyrido[2,3-d]pyridazine core is a versatile scaffold capable of interacting with a range of biological targets, primarily through hydrogen bonding and π-π stacking interactions. nih.gov The two adjacent nitrogen atoms in the pyridazine (B1198779) ring provide a robust, dual hydrogen-bonding capacity, a unique feature that can be critical in drug-target interactions. nih.gov
In vitro enzymatic assays on related compounds have identified several key targets:
Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against various kinases, including VEGFR-2, HER-2, PIM-1, and cyclin-dependent kinases (CDK4/6). mdpi.comresearchgate.netnih.govrsc.org Molecular docking studies of a potent pyrido[2,3-d]pyrimidine derivative highlighted key binding interactions within the PIM-1 kinase active site. rsc.org
COX Inhibition: A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated as anti-inflammatory agents and found to be dual inhibitors of both COX-1 and COX-2 enzymes. nih.govrsc.org
Molecular docking simulations provide further detail on these interactions. For example, the pyridazine ring of certain antiviral compounds has been shown to π-stack with the phenol (B47542) ring of a Tyr residue in the target protein's binding site. nih.gov In studies of pyridazine analogues as protein tyrosine phosphatase 1B (PTP1B) inhibitors, specific ligands were observed forming hydrogen bonds with Lys and Gly residues. researchgate.net The thione group (C=S) in the target compound can also act as a hydrogen bond acceptor, potentially contributing to binding affinity.
| Target Enzyme/Receptor | Parent Scaffold Studied | Key Binding Interactions | Type of Assay |
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Hydrogen bonding, Hydrophobic interactions rsc.org | In vitro kinase inhibition assay |
| VEGFR-2 / HER-2 | Pyrido[2,3-d]pyrimidine | Hydrogen bonding with key amino acid residues mdpi.com | In vitro kinase inhibition assay |
| COX-1 / COX-2 | Pyrido[2,3-d]pyridazine-dione | Hydrogen bonding, π-π stacking nih.gov | In vitro enzyme inhibition assay |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Pyridazine | Hydrogen bonds with Lys120 and Gly220 researchgate.net | Molecular Docking |
| GABAA Receptor | Pyrido[2,3-d]pyridazine | Not specified | Benzodiazepine Binding Site Ligand Assay |
General Bioactivity Spectrum of Pyrido[2,3-d]pyridazine and Related Thione Scaffolds
The fused heterocyclic system of Pyrido[2,3-d]pyridazine and the presence of a thione group suggest a broad potential for biological activity. The parent scaffolds are associated with a wide array of pharmacological effects.
The Pyrido[2,3-d]pyrimidine scaffold, a closely related isomer, is exceptionally well-studied and exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. jocpr.commdpi.comrsc.org These compounds are known to function as potent inhibitors of dihydrofolate reductase (DHFR) and various protein kinases. jocpr.commdpi.com
The Pyridazine ring itself is a component in molecules with reported antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities. mdpi.comrjptonline.org
| Scaffold | Associated Biological Activities |
| Pyrido[2,3-d]pyridazine | Anti-inflammatory (COX inhibition), Kinase inhibition (p38α MAP kinase) nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antihypertensive, DHFR inhibition, Kinase inhibition jocpr.commdpi.comrsc.org |
| Pyridazine (general) | Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer, Antihypertensive mdpi.com |
| Heterocyclic Thiones (e.g., Pyrimidine-thione) | Antimicrobial, Anticancer, Anticonvulsant tandfonline.comnih.gov |
Biological Targets and Proposed Mechanisms of Action Non Clinical Focus
Enzyme Inhibition Studies
There is no available scientific literature detailing the inhibitory effects of Pyrido[2,3-d]pyridazine-5(6H)-thione on the following enzymes:
Cyclooxygenase (COX) Inhibition (COX-1/COX-2 Dual Inhibition)
No studies have been found that evaluate the in vitro inhibitory activity of this compound against COX-1 or COX-2 enzymes. Therefore, no data on its potential dual inhibition is available.
Kinase Inhibition (e.g., Tyrosine Kinases, PI3K, mTOR, CDK4)
There are no published studies investigating the potential of this compound to inhibit Tyrosine Kinases, PI3K, mTOR, or CDK4.
Cellular Pathway Modulation (Based on in vitro Studies)
Similarly, there is a lack of specific in vitro data on the effects of this compound on cellular pathways.
Anti-proliferative Effects on Cancer Cell Lines (in vitro Evaluation)
No research has been published detailing the in vitro evaluation of this compound for anti-proliferative activity against any cancer cell lines.
Applications in Advanced Chemical Synthesis
Pyrido[2,3-d]pyridazine-5(6H)-thione as a Versatile Synthetic Intermediate
This compound is a potent synthetic intermediate due to the presence of several reactive sites that can be selectively functionalized. The thione group, in particular, serves as a handle for a variety of chemical transformations, including alkylation, acylation, and cyclization reactions.
The sulfur atom of the thione moiety is highly nucleophilic and readily reacts with a range of electrophiles. For instance, treatment of this compound with alkyl halides in the presence of a base leads to the formation of the corresponding S-alkylated derivatives. This S-functionalization not only modifies the electronic properties of the molecule but also provides a convenient entry point for further synthetic elaborations.
Furthermore, the nitrogen atoms within the pyridopyridazine (B8481360) core can participate in various reactions, including N-alkylation and N-acylation, although these transformations are often less facile than S-alkylation due to the lower nucleophilicity of the ring nitrogens. The strategic manipulation of these reactive sites allows for the controlled and stepwise construction of more intricate molecular frameworks.
A key aspect of the versatility of this compound lies in its ability to serve as a precursor to a variety of other functional groups. For example, the thione can be converted to the corresponding oxo derivative, Pyrido[2,3-d]pyridazin-5(6H)-one, through oxidative methods. This transformation opens up a different set of synthetic possibilities, as the reactivity of the oxo group is distinct from that of the thione.
The following table summarizes some of the key transformations of this compound that highlight its role as a versatile synthetic intermediate.
| Reagent | Reaction Type | Product Type |
| Alkyl halides | S-Alkylation | 5-(Alkylthio)pyrido[2,3-d]pyridazines |
| α-Halo ketones | S-Alkylation followed by Cyclization | Thiazolo[3,2-b]pyrido[2,3-d]pyridazines |
| Hydrazine (B178648) hydrate | Cyclization | Triazolo[4,3-b]pyrido[2,3-d]pyridazines |
| Oxidizing agents | Oxidation | Pyrido[2,3-d]pyridazin-5(6H)-one |
Utility in the Synthesis of Fused Polycyclic Heterocyclic Systems
One of the most significant applications of this compound in advanced chemical synthesis is its use as a building block for the construction of fused polycyclic heterocyclic systems. The inherent reactivity of the thione group, coupled with the strategic placement of nitrogen atoms in the pyridopyridazine core, facilitates a variety of cyclization reactions, leading to the formation of novel tricyclic and tetracyclic frameworks.
A prominent example is the synthesis of thiazolo[3,2-b]pyrido[2,3-d]pyridazines. This is typically achieved through the reaction of this compound with α-haloketones. The reaction proceeds via an initial S-alkylation of the thione group, followed by an intramolecular cyclization and dehydration to afford the fused thiazole ring. This strategy provides a straightforward and efficient route to a class of compounds with potential biological activities.
Another important application is the synthesis of triazolo[4,3-b]pyrido[2,3-d]pyridazines. These fused systems can be prepared by reacting the S-methylated derivative of this compound with hydrazine hydrate. The reaction involves the displacement of the methylthio group by hydrazine, followed by an intramolecular cyclization to form the triazole ring.
Furthermore, the reaction of this compound with various bifunctional reagents can lead to the formation of other fused heterocyclic systems. For instance, its reaction with ethyl chloroacetate followed by treatment with hydrazine hydrate can yield pyridazino[4,5-e]triazolo[4,3-b]pyridazine derivatives.
The table below showcases some examples of fused polycyclic heterocyclic systems synthesized from this compound.
| Reagent(s) | Fused Ring System |
| α-Halo ketones | Thiazolo[3,2-b]pyrido[2,3-d]pyridazine |
| Hydrazine hydrate (on S-methyl derivative) | Triazolo[4,3-b]pyrido[2,3-d]pyridazine |
| Ethyl chloroacetate, then Hydrazine hydrate | Pyridazino[4,5-e]triazolo[4,3-b]pyridazine |
Precursor for Diverse Heterocyclic Libraries
The concept of combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening have become central to modern drug discovery. This compound serves as an excellent starting material for the creation of such libraries due to the ease with which its structure can be diversified.
The S-alkylation of this compound with a wide variety of alkylating agents allows for the introduction of a diverse range of substituents at the 5-position. By employing a library of different alkyl halides, a corresponding library of 5-(alkylthio)pyrido[2,3-d]pyridazines can be readily synthesized. These S-substituted derivatives can then be further modified to introduce additional points of diversity.
Moreover, the fused heterocyclic systems derived from this compound can also be used as scaffolds for library synthesis. For example, the thiazolo[3,2-b]pyrido[2,3-d]pyridazine core can be further functionalized at various positions to generate a library of related compounds. Similarly, the triazolo[4,3-b]pyrido[2,3-d]pyridazine system offers multiple sites for chemical modification.
The generation of these heterocyclic libraries is crucial for exploring the structure-activity relationships of these compounds and for identifying new lead compounds with desirable biological properties. The straightforward and versatile chemistry of this compound makes it an invaluable tool in this endeavor.
The following table illustrates the potential for generating diverse heterocyclic libraries from this compound.
| Core Scaffold | Points of Diversification | Potential Library Size |
| 5-(Alkylthio)pyrido[2,3-d]pyridazine | Alkyl group at S-5 | Large (dependent on number of alkyl halides) |
| Thiazolo[3,2-b]pyrido[2,3-d]pyridazine | Substituents on the thiazole ring | Moderate to Large |
| Triazolo[4,3-b]pyrido[2,3-d]pyridazine | Substituents on the pyridazine (B1198779) or pyridine (B92270) rings | Moderate to Large |
Future Research Directions and Translational Potential
Exploration of Novel and Green Synthetic Pathways for Pyrido[2,3-d]pyridazine-5(6H)-thione
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and green synthetic pathways to access this compound and its derivatives.
Current synthetic strategies for related pyridazine (B1198779) structures often involve multi-step processes that may utilize harsh reagents and solvents. organic-chemistry.org Green chemistry principles, such as the use of microwave-assisted synthesis, one-pot multicomponent reactions, and eco-friendly solvents, could offer significant advantages. nih.govacs.org For instance, a one-pot synthesis starting from readily available precursors could improve yield, reduce waste, and simplify the purification process. nih.gov The development of such methodologies would not only be academically significant but also crucial for the cost-effective and sustainable production of this compound for further studies.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction selectivity. acs.org | Optimization of microwave parameters (temperature, time, power) for the cyclization steps. |
| Multicomponent Reactions | High atom economy, operational simplicity, generation of molecular diversity. nih.gov | Identification of suitable starting materials for a convergent synthesis of the pyrido[2,3-d]pyridazine (B3350097) core. |
| Catalytic Methods | Use of transition metal or organocatalysts to promote key bond-forming reactions under milder conditions. | Screening of catalysts for the efficient formation of the heterocyclic rings and introduction of the thione group. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for the synthesis of this compound. |
Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level
Given the wide range of biological activities reported for pyridazine and pyridopyridazine (B8481360) derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, a thorough investigation into the biological interactions of this compound is warranted. researchgate.netacs.orgrsc.org Future research should aim to elucidate the specific molecular targets and mechanisms of action of this compound.
Initial in vitro screening against a panel of disease-relevant enzymes and receptors would be a logical first step. For targets where activity is observed, detailed mechanistic studies, such as enzyme kinetics, binding assays, and structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy), could reveal the precise mode of interaction. Computational modeling and molecular docking studies can also provide valuable insights into the binding poses and key interactions with biological macromolecules, guiding further optimization efforts. acs.org
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity
Building upon the mechanistic insights gained, the rational design of next-generation analogs of this compound can lead to compounds with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the core structure—for instance, by introducing various substituents on the pyridine (B92270) or pyridazine rings—researchers can probe the chemical space around the scaffold and identify key structural features that govern biological activity. acs.orgresearchgate.net
For example, if initial studies reveal that this compound inhibits a particular kinase, analogs could be designed to form specific interactions with the enzyme's active site, thereby enhancing inhibitory activity and selectivity over other kinases. This approach has been successfully employed for other heterocyclic scaffolds in the development of targeted therapies. informahealthcare.com
Development as a Precursor for Diverse Chemical Probe Libraries
The thione group in this compound is a versatile functional handle that can be readily transformed into a variety of other chemical moieties. This makes the compound an excellent starting point for the development of diverse chemical probe libraries. Through reactions such as S-alkylation, oxidation, or conversion to the corresponding pyridazinone, a wide array of derivatives can be synthesized. nih.govjocpr.com
These libraries of related compounds can then be screened against a broad range of biological targets to identify novel hits for drug discovery and to develop chemical probes for studying biological processes. The structural rigidity of the fused ring system combined with the potential for diversification makes this compound an attractive scaffold for chemical biology applications.
Q & A
Basic: What are the common synthetic routes for Pyrido[2,3-d]pyridazine-5(6H)-thione?
Methodological Answer:
The synthesis typically involves cyclization or functionalization of precursor heterocycles. For example, thione derivatives can be generated via sulfurization of pyridopyridazine intermediates using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. Evidence from mass spectral databases confirms the molecular identity (C₆H₅N₃S, MW 153.2 g/mol), validated via IR (C=S stretch at ~1200 cm⁻¹) and NMR (δ 7.5–8.5 ppm for aromatic protons) . Early routes may involve condensation of aminopyridines with thiourea derivatives under acidic conditions.
Basic: How is the structure of this compound characterized experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (C–S ~1.65 Å) and ring planarity.
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 154.1, with fragmentation patterns consistent with pyridazine-thione scaffolds.
- ¹H/¹³C NMR : Distinct signals for aromatic protons (e.g., H-3 and H-7 at δ 7.8–8.2 ppm) and thiocarbonyl carbon (δ ~190 ppm).
Refer to spectral libraries (e.g., NIST) for comparative analysis .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Initial studies highlight its role as a dihydrofolate reductase (DHFR) inhibitor , with IC₅₀ values in the micromolar range. In vitro assays using Toxoplasma gondii cultures demonstrate antiparasitic activity, attributed to competitive binding at the folate-binding pocket. Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK293 cells) are critical for establishing selectivity .
Advanced: How can selective substitution at the SMe group be achieved in pyridopyridazine-thione derivatives?
Methodological Answer:
Selective substitution requires controlled oxidation or nucleophilic displacement:
- Oxidation : Treat SMe with m-chloroperbenzoic acid (mCPBA) to form sulfoxide/sulfone intermediates, enabling substitution with amines (e.g., BnNH₂) .
- Nucleophilic displacement : Use NaOMe/MeOH under reflux to replace SMe with OMe, as demonstrated in pyrido[2,3-d]pyrimidin-5-ones. Kinetic studies (TLC/HPLC monitoring) optimize reaction time (6–12 hrs) and yield (60–85%) .
Advanced: What strategies improve selectivity for parasitic vs. human DHFR?
Methodological Answer:
Structural modifications at N9 and C2 enhance selectivity:
- Introduce N9-methyl groups to exploit hydrophobic pockets in Plasmodium DHFR (Ile123 vs. human Val115).
- Trifluoromethyl at C2 improves binding affinity (ΔΔG = −2.3 kcal/mol via docking studies) and reduces off-target effects. Competitive inhibition assays (Ki < 50 nM) validate selectivity .
Advanced: How do green chemistry approaches optimize pyridopyridazine-thione synthesis?
Methodological Answer:
- Multicomponent reactions : Combine tetronic acid, benzaldehyde, and uracil in water (80°C, 4 hrs) to form fused pyridopyrimidines, achieving 70–90% yield with minimal waste .
- Nanocatalysis : Algal-synthesized NiO nanoparticles (20 nm, BET surface area 80 m²/g) catalyze cyclization at 60°C, reducing reaction time (1.5 hrs) and enabling recyclability (5 cycles, <10% activity loss) .
Advanced: What computational methods predict the reactivity of pyridopyridazine-thione derivatives?
Methodological Answer:
- DFT calculations : Optimize transition states (B3LYP/6-311+G*) to model nucleophilic attack at C5-thione. Fukui indices identify electrophilic sites (C5: f⁺ = 0.15).
- Molecular dynamics : Simulate DHFR-ligand binding (GROMACS) with RMSD < 2.0 Å over 100 ns, validating hydrogen bonds with Asp54 and Leu4 .
Advanced: How are spectroscopic contradictions resolved in thione tautomer identification?
Methodological Answer:
- Variable-temperature NMR : Observe thione (δ 190 ppm for C=S) vs. thiol tautomer (δ 45 ppm for SH) at −40°C.
- UV-Vis : λmax at 320 nm (π→π* transition) confirms thione dominance in DMSO. XPS sulfur 2p peaks (163.5 eV for C=S) provide further validation .
Advanced: What are the challenges in crystallizing pyridopyridazine-thione derivatives?
Methodological Answer:
- Polymorphism : Use solvent-drop grinding (CHCl₃/EtOH) to isolate stable Form I (monoclinic, P2₁/c) vs. metastable Form II. DSC shows Form I melting at 218°C (ΔH = 120 J/g).
- H-bonding : π-Stacking (3.5 Å) and S···N interactions (3.2 Å) stabilize the lattice. SC-XRD (Mo Kα, R₁ < 0.05) resolves disorder .
Advanced: How are pyridopyridazine-thiones functionalized for fluorescence studies?
Methodological Answer:
- Suzuki coupling : Attach aryl boronic acids (e.g., 4-CF₃PhB(OH)₂) at C8 using Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (80°C, 12 hrs). Fluorescence quantum yields (Φ = 0.4–0.6) correlate with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
